molecular formula C6H5BrO2 B119925 4-Bromocatechol CAS No. 17345-77-6

4-Bromocatechol

Cat. No.: B119925
CAS No.: 17345-77-6
M. Wt: 189.01 g/mol
InChI Key: AQVKHRQMAUJBBP-UHFFFAOYSA-N
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Description

4-Bromocatechol, with the chemical formula C6H5BrO2 and CAS registry number 17345-77-6, is a compound known for its applications in various chemical processes. This white crystalline solid is characterized by its bromine and hydroxyl functional groups. This compound is also used in the production of pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromocatechol can be synthesized by dissolving catechol in glacial acetic acid and adding bromine and glacial acetic acid to the solution prepared by dropwise cooling. After 2 hours of reaction, the acetic acid is distilled off under reduced pressure. The obtained crude product is dissolved in a solvent, decolorized with activated carbon, separated, and dried to obtain the finished product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catechol and bromine as raw materials, with glacial acetic acid as the solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromocatechol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Bromocatechol belongs to the class of catechols, which are compounds containing a 1,2-benzenediol moiety. Similar compounds include:

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to other catechols. This makes it a valuable reagent in organic synthesis and various industrial applications .

Properties

IUPAC Name

4-bromobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVKHRQMAUJBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169617
Record name 4-Bromocatechol
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17345-77-6
Record name 4-Bromocatechol
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Record name 4-Bromocatechol
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Record name 4-Bromocatechol
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Record name 4-bromopyrocatechol
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Record name 4-BROMOCATECHOL
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Record name 4-Bromocatechol
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Synthesis routes and methods I

Procedure details

Catechol (11.0 g; 0.100 mol) is dissolved in 50 ml of ether and 29 g of freshly-prepared dioxane dibromide (Yanovskaya, Terent'ev and Belsn'kii), J. Gen. Chem. Vol. 22:1594 (1952)) is added slowly as a solution in 50 ml of ether. The organic solution is washed with water (3 times) and dried over MgSO4. The solvent is removed under reduced pressure to yield 4-bromocatechol as a red-brown oil. 1H NMR δ 5.52 (s, 1), 5.70 (s, 1), 6.74 (d, 1, J=8.74 Hz), 6.92 (dd, 1, J=8.3, 2.3 Hz), and 7.01 ppm (d, 1, J=2.6 Hz).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.51 g (0.0300 mol) of 4-bromoveratrole is dissolved in 50 ml of dichloromethane. To this suspension is added 37.6 g (0.150 mol) of boron tribromide at 0° C. The mixture was stirred for 3 hours at room temperature. Solvents were removed under reduced pressure. The resulting brown oil was dissolved in ethyl acetate and filtered through a pad of silica gel. The filtrate was concentrated to afford 5.45 g of 4-bromo catechol as a fight, brown oil.
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-hydroxybenzaldehyde (10 g, 50 mmol) was dissolved in a 1 N aqeuous NaOH solution (55 mL). To this yellow solution was added hydrogen peroxide (36%, 12 mL) dropwise via addition funnel at room temperature. After stirring for 2 h, the reaction was quenched by adding saturated solution of Na2S2O3, and extracted with EtOAc. The organic extract was washed with 1N HCl, water, brine, and passed through a short pad of silica gel to obtain 4-bromobenzene-1,2-diol (7.0 g, 74%) as a brown solid. 1H NMR (300 MHz, CDCl3) 7.02 (d, J=2.1, 1H), 6.91 (dd, J=8.8, 2.1, 1H), 6.73 (d, J=8.8, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-bromocatechol formed in biological systems?

A1: this compound is a significant metabolite of bromobenzene. Research indicates that its formation primarily occurs through two distinct pathways: either through the oxidation of 4-bromophenol or the metabolism of bromobenzene-3,4-dihydrodiol. [, , ] The relative contribution of each pathway can vary depending on factors such as the presence of specific enzymes and the physiological environment. For instance, in rat liver microsomes, 4-bromophenol serves as the primary precursor for this compound. [] Conversely, in isolated rat hepatocytes and in vivo, bromobenzene-3,4-dihydrodiol is the predominant precursor. []

Q2: Why is this compound considered a potentially toxic metabolite?

A2: this compound can autoxidize to form a reactive quinone or semiquinone species. [] These reactive intermediates can covalently bind to cellular proteins, potentially disrupting their function and contributing to bromobenzene-induced toxicity. [, ]

Q3: How does glutathione interact with this compound?

A3: Glutathione plays a protective role against this compound toxicity by forming a conjugate with the reactive quinone intermediate. [] This conjugation reaction detoxifies the reactive metabolite and prevents its covalent binding to cellular proteins. [, ] Studies have shown that the presence of glutathione decreases the amount of this compound available for covalent binding while increasing the formation of the glutathione conjugate. []

Q4: Can this compound undergo further degradation?

A4: Yes, certain bacterial species can degrade this compound. For example, Diaphorobacter sp. strain JS3051 utilizes a chlorocatechol 1,2-dioxygenase enzyme (DccA) to convert this compound into the corresponding halomuconic acid, effectively breaking down the compound. []

Q5: How does the structure of this compound influence its degradation rate?

A5: The presence of the bromine substituent on the catechol ring significantly impacts the degradation rate by bacterial enzymes. [] Studies using Pseudomonas putida catechol-1,2-dioxygenase revealed that the rate of this compound conversion was substantially lower than that of unsubstituted catechol. [] This difference in reactivity is attributed to the influence of the bromine atom on the electron density and nucleophilic reactivity of the catechol ring. []

Q6: What are the implications of this compound’s chronotoxic properties?

A6: this compound exhibits chronotoxicity, meaning its toxicity varies depending on the time of day. Studies have shown that mice are more sensitive to the acute nephrotoxicity of this compound during the dark phase compared to the light phase. [] This difference in susceptibility is linked to the circadian rhythm of renal function and antioxidant defense mechanisms. [, ]

Q7: What role do clock genes play in this compound-induced nephrotoxicity?

A7: Research suggests that clock genes, specifically Bmal1 and Clock, might play a protective role against this compound-induced nephrotoxicity. [] Studies using mouse renal cortex tubular cell lines demonstrated that this compound exposure led to a significant downregulation of these clock genes. [] Overexpression of Bmal1 and Clock could partially restore cell viability after this compound treatment, indicating their potential involvement in mitigating nephrotoxicity. []

Q8: How is this compound detected and quantified in biological samples?

A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a common technique used to analyze this compound and its metabolites in biological samples like urine. [] This method often involves derivatization steps, such as alkaline permethylation, to improve the volatility and detectability of the analytes. []

Q9: What is the significance of debrominated metabolites in 4-bromophenol metabolism?

A9: The identification of (2,5-dihydroxyphenyl)mercapturic acid, a debrominated metabolite of 4-bromophenol, highlights the complexity of bromobenzene metabolism. [] This finding indicates the existence of debromination pathways that contribute to the overall detoxification and elimination of bromobenzene-derived compounds. []

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